2-Chloro-4-(4-chlorophenyl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-3-1-8(2-4-9)10-5-6-16-12(14)11(10)7-15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALZAWSRSDKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Chloro 4 4 Chlorophenyl Nicotinonitrile and Its Analogs
Direct Synthesis Approaches to Nicotinonitrile Derivatives
Direct synthesis strategies are central to the formation of nicotinonitrile derivatives, providing a streamlined pathway to these compounds. nih.govnih.govresearchgate.net
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules like nicotinonitrile derivatives in a one-pot process. tcichemicals.commdpi.com These reactions are characterized by the coming together of three or more reactants in a single reaction vessel to form a final product that contains the essential parts of all the starting materials. tcichemicals.com This approach is highly efficient and atom-economical, making it a preferred method for generating molecular diversity. mdpi.com
A prominent MCR for synthesizing nicotinonitrile derivatives involves the condensation of an aldehyde, a ketone, an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297). nih.govnih.govresearchgate.net In a typical procedure, these components are reacted together, often in the presence of a catalyst, to yield the desired nicotinonitrile product. nih.govresearchgate.net For instance, the synthesis of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a precursor to the target molecule, was achieved through the condensation of 4-chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate using ammonium acetate and piperidine (B6355638) in ethanol (B145695). nih.gov This initial product can then be chlorinated to yield the final 2-chloro-nicotinonitrile derivative. nih.gov The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product, followed by cyclization and aromatization. researchgate.netrsc.org
The versatility of this reaction allows for the incorporation of a wide range of substituents by varying the aldehyde and ketone starting materials, leading to a diverse library of nicotinonitrile analogs.
The efficiency and selectivity of these multi-component reactions are often enhanced by the use of various catalytic systems. These range from traditional organic bases to advanced nanomaterials.
####### 2.1.1.2.1. Nanomagnetic Metal-Organic Frameworks (MOFs) as Catalysts
Nanomagnetic metal-organic frameworks (MOFs) have emerged as highly effective catalysts for the synthesis of nicotinonitrile derivatives. nih.govresearchgate.netacs.org These materials combine the high surface area and porosity of MOFs with the magnetic separability of nanoparticles, making them recyclable and environmentally friendly catalysts. nih.govresearchgate.netnih.gov A specific example is the use of Fe3O4@MIL-53(Al)-N(CH2PO3)2, a nanomagnetic MOF, in the four-component reaction of an aldehyde, an acetophenone (B1666503) derivative, a 3-oxo-propanenitrile, and ammonium acetate. nih.gov This catalyst facilitates the reaction under solvent-free conditions at elevated temperatures, leading to excellent yields of the desired nicotinonitrile products in short reaction times. nih.govnih.gov The catalyst's performance is attributed to its porous and acidic nature, which activates the substrates for the condensation and subsequent cyclization reactions. nih.gov
Table 1: Synthesis of Nicotinonitrile Derivatives using a Nanomagnetic MOF Catalyst. nih.gov
| Entry | Aldehyde | Ketone | Yield (%) | Time (min) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Acetophenone | 90 | 40 |
| 2 | 4-Methylbenzaldehyde | Acetophenone | 85 | 45 |
| 3 | 4-Nitrobenzaldehyde | Acetophenone | 88 | 40 |
Reaction Conditions: Aldehyde (1 mmol), Ketone (1 mmol), 3-Oxo-3-phenylpropanenitrile (1 mmol), Ammonium Acetate (1.5 mmol), Fe3O4@MIL-53(Al)-N(CH2PO3)2 (20 mg), 110 °C, solvent-free.
The catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss in its catalytic activity. researchgate.netresearchgate.net
####### 2.1.1.2.2. Magnetic Deep Eutectic Solvents (DESs) as Catalysts
Magnetic deep eutectic solvents (MDESs) represent another class of novel catalytic systems for nicotinonitrile synthesis. rsc.orgresearchgate.net These solvents are a subclass of deep eutectic solvents that contain a paramagnetic component, allowing them to respond to an external magnetic field. mostwiedzy.pl An example of such a catalyst is choline (B1196258) chloride embedded on naphthalene (B1677914) bis-urea-supported magnetic nanoparticles (Fe3O4@SiO2@DES1). rsc.orgresearchgate.net This catalyst has been successfully employed in the multi-component synthesis of 1,2,3-triazole-nicotinonitrile hybrids, demonstrating high yields under mild reaction conditions. rsc.org The use of MDESs offers advantages such as enhanced reaction rates, high product yields, and facile catalyst recycling. rsc.orgresearchgate.net
Table 2: Synthesis of 1,2,3-Triazole-Nicotinonitrile Hybrids using a Magnetic DES Catalyst. rsc.org
| Entry | Aldehyde | Yield (%) |
|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 95 |
| 2 | 4-Hydroxybenzaldehyde | 92 |
| 3 | 2-Nitrobenzaldehyde | 88 |
Reaction conditions and specific ketone/other components for this table are detailed in the source publication.
The development of MDESs showcases a move towards more sustainable and efficient catalytic processes in organic synthesis. mostwiedzy.plsharif.edu
####### 2.1.1.2.3. Conventional Organic Catalysts (e.g., Piperidine, Triethylamine, K2CO3)
These catalysts are cost-effective and readily available, making them a practical choice for large-scale synthesis. However, they can be more challenging to separate from the reaction mixture compared to magnetically recoverable catalysts.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Chloro-4-(4-chlorophenyl)nicotinonitrile |
| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| 4-Chlorobenzaldehyde |
| 1-(Naphthalen-1-yl)ethanone |
| Ethyl cyanoacetate |
| Ammonium acetate |
| Piperidine |
| Malononitrile |
| Fe3O4@MIL-53(Al)-N(CH2PO3)2 |
| Acetophenone |
| 4-Methylbenzaldehyde |
| 4-Nitrobenzaldehyde |
| 4-Chloroacetophenone |
| 3-Oxo-3-phenylpropanenitrile |
| Choline chloride |
| Fe3O4@SiO2@DES1 |
| 1,2,3-Triazole-nicotinonitrile |
| 4-Hydroxybenzaldehyde |
| 2-Nitrobenzaldehyde |
| Benzaldehyde |
| Triethylamine |
| Potassium carbonate |
Multi-Component Reactions (MCRs) for Nicotinonitrile Formation
Solvent-Free Reaction Conditions in Nicotinonitrile Synthesis
The development of green and efficient synthetic protocols has led to the exploration of solvent-free reaction conditions for the synthesis of nicotinonitrile derivatives. These methods often involve multi-component reactions heated in the absence of a traditional solvent, which can lead to high yields, short reaction times, and easier product purification. nih.govrsc.org
A notable solvent-free approach involves a four-component reaction utilizing starting materials like 3-(4-chlorophenyl)-3-oxopropanenitrile, an appropriate aldehyde, an acetophenone derivative, and ammonium acetate. nih.gov The use of a recyclable nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, as a catalyst at 110°C has been shown to produce a wide range of nicotinonitrile derivatives in excellent yields (68–90%) within 40 to 60 minutes. nih.gov The catalyst's high surface-to-volume ratio and magnetic properties facilitate its easy separation from the reaction mixture with an external magnet. nih.gov
Similarly, a magnetic H-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, has been employed for the synthesis of novel nicotinonitriles under solvent-free conditions at 100°C. rsc.org This method also uses 3-(4-chlorophenyl)-3-oxopropanenitrile as a key precursor, reacting it with an aldehyde, an ethnone derivative, and ammonium acetate to afford the desired products. rsc.org The optimal conditions were determined to be solvent-free, as the use of various organic solvents did not improve reaction yields or times. nih.govrsc.org These solvent-free methods are advantageous due to their reduced environmental impact, operational simplicity, and efficient use of reagents. nih.govresearchgate.net
Table 1: Solvent-Free Synthesis of Nicotinonitrile Derivatives
| Catalyst | Key Precursors | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | 3-(4-chlorophenyl)-3-oxopropanenitrile, aldehyde, acetophenone, ammonium acetate | 110 °C | 40–60 min | 68–90% | nih.gov |
| Fe₃O₄@SiO₂@tosyl-carboxamide | 3-(4-chlorophenyl)-3-oxopropanenitrile, aromatic aldehyde, 1-(dibenzo[b,d]furan-2-yl)ethanone, ammonium acetate | 100 °C | Not specified | 50–73% | rsc.org |
Vilsmeier-Haack Reaction in Chloronicotinonitrile Synthesis
The Vilsmeier-Haack reaction is a versatile and powerful tool for the formylation and construction of various heterocyclic compounds. ijpcbs.comnumberanalytics.com It has been effectively adapted for the synthesis of 2-chloronicotinonitriles from simple, enolizable ketones. lookchem.comresearchgate.net The reaction typically involves treating the ketone with a Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), followed by the addition of malononitrile. ijpcbs.comlookchem.comorganic-chemistry.org
The core of the Vilsmeier-Haack reaction is the formation of a chloromethyleneiminium salt, also known as the Vilsmeier reagent, from DMF and POCl₃. wikipedia.orgwikipedia.orgchemistrysteps.com This electrophilic species is central to a one-pot, three-component reaction strategy for synthesizing 2-chloronicotinonitriles. lookchem.comresearchgate.net In this approach, an enolizable ketone, such as an acetophenone, is first treated with the Vilsmeier reagent. lookchem.com This initial step leads to the formation of a chloro-substituted vinamidinium salt intermediate. lookchem.com
Subsequently, malononitrile is added to the reaction mixture. lookchem.com The reaction of the in situ-generated intermediate with malononitrile initiates a sequence of cyclization and aromatization steps, ultimately yielding the 2-chloronicotinonitrile structure. lookchem.comresearchgate.net This method demonstrates the utility of the Vilsmeier-Haack reagent not just as a formylating agent but as a mediator for complex annulation reactions. lookchem.com
The mechanism for the formation of 2-chloronicotinonitriles via the Vilsmeier-Haack reaction involves a series of well-defined steps following the initial three-component condensation. lookchem.comresearchgate.net After the chloromethyleneiminium salt intermediate reacts with malononitrile to form an adduct, this new intermediate undergoes an intramolecular cyclization. lookchem.com The cyclization is followed by the elimination of dimethylamine (B145610) and a 1,3-shift of the chlorine atom. lookchem.com The final step is an aromatization process that results in the stable 2-chloropyridine (B119429) ring system. lookchem.comresearchgate.netyoutube.com This sequential pathway of cyclization and aromatization is a key feature of the Vilsmeier-Haack approach to constructing these heterocyclic compounds. researchgate.net
Synthesis via Precursor Modification and Functional Group Interconversion
An alternative to building the heterocyclic ring from scratch is the chemical modification of a pre-formed nicotinone or pyridine (B92270) precursor. This often involves halogenation reactions to introduce the necessary chloro substituent.
Nicotinone precursors, which exist in tautomeric equilibrium with their corresponding hydroxypyridine forms, are common starting points for the synthesis of chloronicotinonitriles. The conversion of the hydroxyl or oxo group to a chloro group is a critical functional group interconversion. This transformation is typically achieved through dehydroxy-chlorination using powerful chlorinating agents. researchgate.netnih.gov
The chlorination of nicotinone (or hydroxypyridine) precursors is most commonly accomplished using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). researchgate.netindianchemicalsociety.comepa.gov This reaction is a standard and widely used procedure for preparing chlorinated nitrogen heterocycles. nih.govresearchgate.net The reaction generally involves heating the hydroxy-containing substrate in excess POCl₃, sometimes with an added organic base. nih.gov However, more efficient protocols have been developed that use equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor, which is more environmentally friendly and suitable for large-scale preparations. nih.gov
The combination of POCl₃ and PCl₅ is considered a particularly robust and strong chlorinating agent system. indianchemicalsociety.comepa.gov While POCl₃ alone can be effective, the addition of PCl₅ can enhance the reactivity for certain substrates. indianchemicalsociety.com For instance, a method for preparing 2-chloro-4-methyl nicotinonitrile involves a final chlorination and ring-closure step using a mixture of POCl₃ and PCl₅. google.com The reaction of nicotinamide-1-oxide with PCl₅ and POCl₃ is another established route to produce 2-chloronicotinonitrile. orgsyn.org The choice between using POCl₃ alone or a POCl₃/PCl₅ mixture can depend on the specific substrate and the desired reaction efficiency. researchgate.net
Table 2: Chlorination of Nicotinone/Hydroxypyridine Precursors
| Reagent(s) | Conditions | Substrate Type | Key Advantages/Notes | Reference |
|---|---|---|---|---|
| POCl₃ (equimolar) | Solvent-free, sealed reactor, 140–160 °C, 2 hours | Hydroxypyridines | High yield, less reagent, suitable for large scale | nih.gov |
| POCl₃/PCl₅ | Reflux or heating (e.g., 105-110 °C) | Nicotinamide derivatives, Hydroxyazaheterocycles | Strong, robust chlorinating system for various precursors | indianchemicalsociety.comepa.govgoogle.com |
| POCl₃ | Reflux, often in excess reagent | Quinazolones, Pyrimidinones | Standard laboratory procedure, can be run without solvent | researchgate.net |
| PCl₅ / POCl₃ | Oil bath at 60-70 °C | Nicotinamide-1-oxide | Effective for specific precursors like N-oxides | orgsyn.org |
Halogenation of Nicotinone Precursors
Thionyl Chloride Mediated Transformations
The conversion of a 2-oxo-nicotinonitrile (a 2-pyridone derivative) to a 2-chloro-nicotinonitrile is a crucial step in the synthesis of the target compound and its analogs. This transformation is typically achieved through chlorination using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. ekb.egnih.gov Thionyl chloride is a versatile reagent primarily used for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. wikipedia.orgresearchgate.net In the context of nicotinonitrile synthesis, it facilitates the substitution of the oxygen atom of the pyridone with a chlorine atom.
The general reaction involves heating the 2-oxo-nicotinonitrile precursor with the chlorinating agent. ekb.eg For instance, the synthesis of analogs such as 2-chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile is accomplished by reacting the corresponding 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with a mixture of phosphorus oxychloride and phosphorus pentachloride. nih.gov The byproducts of these reactions, such as sulfur dioxide and hydrogen chloride in the case of thionyl chloride, are gaseous, which simplifies the purification of the final product. wikipedia.org
Table 1: Chlorination Reaction Data
| Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-Oxo-3-nicotinonitrile derivatives | PCl₅ / POCl₃ | 2-Chloro-3-nicotinonitrile derivatives | ekb.eg |
| 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | POCl₃ / PCl₅ | 2-chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile | nih.gov |
| 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | POCl₃ / PCl₅ | 2-Chloro-4-methylnicotinonitrile | google.com |
Alternative Routes to the Nicotinonitrile Core
Alternative synthetic strategies focus on constructing the substituted nicotinonitrile ring system from acyclic precursors. These methods often involve multicomponent reactions where the pyridine ring is formed in a single step from simpler molecules.
One prominent method for assembling the nicotinonitrile core involves the cyclization of chalcone (B49325) derivatives with malononitrile. ekb.eg Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile building blocks in heterocyclic synthesis. nih.gov
In this synthetic approach, a suitably substituted chalcone, such as one bearing a 4-chlorophenyl group, reacts with malononitrile in the presence of a base. The reaction proceeds through a series of steps initiated by the Michael addition of the malononitrile anion to the chalcone, followed by cyclization and aromatization to yield the highly substituted pyridine ring. For example, the reaction of 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one with malononitrile in ethanol, catalyzed by morpholine, followed by treatment with bromine, leads to the formation of a 2-bromo-4,6-diaryl-pyridine-3-carbonitrile derivative. ekb.eg This demonstrates the utility of the chalcone-malononitrile cyclization pathway for accessing halogenated nicotinonitrile structures.
Table 2: Chalcone Cyclization Components
| Chalcone Derivative | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one | Malononitrile | Morpholine, then Bromine/Acetic Acid | 2-Bromo-diaryl-pyridinecarbonitrile | ekb.eg |
| 1,3-Diaryl-prop-2-en-1-ones | Malononitrile | Pyrrolidine | 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles | researchgate.net |
Another effective route to the nicotinonitrile framework utilizes α-arylidene-cyanothioacetamide derivatives as key intermediates. These compounds can react with various partners to form the pyridine ring. A notable example is the one-pot reaction of an α-arylidene-cyanothioacetamide with a substituted acetophenone and ammonium acetate in boiling ethanol. This reaction yields 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles. ekb.eg
The resulting 2-thioxo derivatives are versatile intermediates. The thioxo group can be subsequently removed or converted to other functionalities. For instance, alkylation of the sulfur atom followed by cyclization or direct chlorination can provide access to the desired 2-chloro-nicotinonitrile compounds. Research has also shown that arylidene malononitrile can react with cyanothioacetamide under basic conditions to directly afford pyridine derivatives. aun.edu.egresearchgate.net
Iii. Reactivity and Derivatization Strategies of 2 Chloro 4 4 Chlorophenyl Nicotinonitrile
Nucleophilic Substitution Reactions (SNAr) at the C2 Position
The C2 position of the nicotinonitrile ring is highly activated towards nucleophilic attack. stackexchange.comresearchgate.net The reaction proceeds via a stepwise addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken but is restored upon the expulsion of the chloride leaving group, yielding the substituted product. masterorganicchemistry.com The stability of the Meisenheimer intermediate is enhanced by the ability of the electron-withdrawing nitrogen atom and cyano group to delocalize the negative charge. stackexchange.com This inherent reactivity makes the C2-chloro group a versatile handle for introducing a wide range of functional groups onto the nicotinonitrile scaffold. chem-soc.sinih.gov
Amination at the C2 position is a common derivatization strategy, allowing for the introduction of nitrogen-based nucleophiles. Primary amines react readily with the chloro-nicotinonitrile core to yield various substituted amino derivatives.
The reaction of 2-chloro-4-(4-chlorophenyl)nicotinonitrile analogues with primary alkylamines leads to the formation of the corresponding 2-alkylamino-nicotinonitrile derivatives. For instance, studies on the closely related compound, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, have shown that it reacts with primary amines such as n-octylamine. nih.gov In this type of reaction, the primary amine displaces the C2-chloride to form a new carbon-nitrogen bond. nih.gov This substitution provides a straightforward method for synthesizing a library of N-substituted nicotinonitriles.
Table 1: Synthesis of 2-Alkylamino-Nicotinonitrile Derivative (Analogous Reaction)
| Starting Material | Reagent | Product | Reference |
|---|
An interesting outcome of the reaction with primary amines is the potential formation of bis-nicotinonitrile derivatives, where the primary amine acts as a linker between two nicotinonitrile units. nih.gov Research has demonstrated that under certain conditions, two molecules of a 2-chloro-nicotinonitrile derivative can react with one molecule of a primary amine, such as n-octylamine. nih.gov This results in a tertiary amine product where the nitrogen atom is attached to the C2 position of two separate nicotinonitrile rings. nih.gov The reaction likely proceeds through an initial SNAr reaction to form the 2-alkylamino derivative, which, possessing a secondary amine N-H bond, can be deprotonated and act as a nucleophile itself towards a second molecule of the starting chloro compound.
Table 2: Formation of a Bis-Nicotinonitrile Derivative (Analogous Reaction)
| Starting Material (2 eq.) | Reagent (1 eq.) | Product | Reference |
|---|
The activated chlorine atom at the C2 position can also be displaced by oxygen-based nucleophiles, such as alkoxides, in a process known as alkoxylation. This reaction is a fundamental method for synthesizing 2-alkoxy-nicotinonitrile derivatives. researchgate.net
The reaction of 2-chloro-nicotinonitriles with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) results in the substitution of the chlorine atom with a methoxy (B1213986) group. stackexchange.comdoubtnut.comchegg.com This nucleophilic substitution yields 2-methoxy-4-(4-chlorophenyl)nicotinonitrile. The reaction is driven by the strong nucleophilicity of the methoxide ion and the electrophilic nature of the C2 carbon. doubtnut.com Other alkoxides can be used similarly to introduce different alkoxy groups at this position.
Table 3: Representative Alkoxylation Reaction
| Starting Material | Reagent | Anticipated Product | Reference |
|---|
Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) is a potent nucleophile that reacts with 2-chloro-nicotinonitriles to introduce a hydrazinyl group at the C2 position. This reaction is a key step in the synthesis of various heterocyclic systems, as the resulting 2-hydrazinyl derivative can undergo further cyclization reactions. nih.govqu.edu.qaqu.edu.qa The reaction typically involves heating the chloro-nicotinonitrile with hydrazine hydrate in a solvent such as ethanol (B145695) or ethylene (B1197577) glycol. qu.edu.qaorgsyn.org The lone pair on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the C2 carbon and displacing the chloride ion. nih.gov
Table 4: Reaction with Hydrazine Hydrate (Based on Analogous Compounds)
| Starting Material | Reagent | Product | Reference |
|---|
Azide (B81097) Chemistry and Tetrazole Annulation
The reaction of the nitrile group with azide sources is a well-established method for forming tetrazole rings, which are recognized as bioisosteres for carboxylic acids in drug design. nih.gov
The reaction of this compound with an azide salt, such as sodium azide, can proceed in two ways. One pathway involves a [2+3] cycloaddition of the azide to the nitrile group to form a 5-substituted tetrazole. nih.govorganic-chemistry.org Another important reaction involves the initial displacement of the C2-chloro substituent by the azide ion, followed by an intramolecular cyclization onto the nitrile group. This tandem reaction results in the formation of a fused tetrazolo[1,5-a]pyridine (B153557) ring system. qu.edu.qaqu.edu.qa Studies on analogous compounds like 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile have demonstrated the feasibility of this transformation upon reaction with sodium azide. qu.edu.qaqu.edu.qa
Table 2: Synthesis of Tetrazole Derivatives from Nitriles and Azides
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cycloaddition | Organic Nitriles, Sodium Azide | Organocatalyst, Microwave | 5-Substituted-1H-tetrazoles | organic-chemistry.org |
| Nucleophilic Substitution & Cyclization | 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile, Sodium Azide | DMF, Reflux | Tetrazolopyridine derivative | qu.edu.qaqu.edu.qa |
| Cycloaddition | Aryl/Alkyl Nitriles, Sodium Azide | CuSO₄·5H₂O, DMSO | 5-Substituted-1H-tetrazoles | researchgate.net |
This table illustrates general methodologies for tetrazole formation.
Cross-Coupling Reactions at Aryl Halide Moieties
The presence of two C-Cl bonds in this compound allows for selective functionalization using transition-metal-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation. nih.gov
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction can be applied to this compound at either of the chloro-substituted positions. The reactivity of the two C-Cl bonds can be differentiated based on their electronic environment. The C2-Cl bond on the electron-deficient pyridine (B92270) ring is generally more activated towards oxidative addition to the Pd(0) catalyst compared to the C4'-Cl on the phenyl ring. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at either site. For instance, coupling at the more reactive C2-position could be achieved under milder conditions, while more forcing conditions might be required to react the C4'-position or to achieve a double coupling. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate the coupling of less reactive aryl chlorides. libretexts.org This methodology allows for the synthesis of complex poly-aromatic systems. google.comresearchgate.net
Table 3: Examples of Suzuki-Miyaura Coupling with Aryl Chlorides
| Aryl Chloride | Boronic Acid/Ester | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 4-bromo-2-chlorobenzonitrile | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile | google.com |
| 4-chloro quinoline (B57606) derivatives | Various boronic acids | Pd(PPh₃)₄ | Not specified | Arylated quinolines | researchgate.net |
| Heteroaryl Halides | Neopentyl arylboronic esters | Pd-CataCXiumA-G3 | TMSOK | Heteroaryl-heteroaryl compounds | nih.gov |
This table provides examples from related systems to demonstrate the scope of the Suzuki-Miyaura coupling.
Transformations Involving the Nitrile (Cyano) Group
The nitrile functional group is one of the most versatile in organic synthesis, capable of being transformed into a wide array of other functionalities. researchgate.net In the context of this compound, the cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Reduction of the nitrile, for example using catalytic hydrogenation or metal hydrides, would yield the aminomethylpyridine derivative. Furthermore, the nitrile group can participate in cycloaddition reactions, not only with azides to form tetrazoles, but also with other 1,3-dipoles to generate different five-membered heterocyclic rings. researchgate.net These transformations significantly expand the synthetic utility of the parent molecule, allowing for the introduction of new functional groups and the construction of diverse molecular architectures.
Further Functionalization of Phenyl Substituents
The chlorine atom on the phenyl ring of this compound presents a valuable site for introducing further molecular diversity. This functionalization typically relies on well-established palladium-catalyzed cross-coupling reactions, which are workhorse methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl chloride is generally lower than corresponding aryl bromides or iodides, often necessitating more robust catalyst systems. rsc.org
Key strategies for modifying the 4-chlorophenyl group include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of new substituents, significantly altering the steric and electronic properties of the parent molecule.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. mdpi.comrsc.org In the context of this compound, the chlorine atom on the phenyl ring can be replaced by various aryl, heteroaryl, or alkyl groups. The general reaction involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid or its ester, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com
The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. rsc.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are effective for these transformations. For instance, the coupling of chloroarenes with arylboronic acids is a common strategy in the synthesis of complex organic molecules and pharmacologically active compounds. mdpi.comrsc.org
Table 1: Representative Products from Suzuki-Miyaura Coupling
| Reactant | Product |
| Phenylboronic acid | 2-Chloro-4-(biphenyl-4-yl)nicotinonitrile |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4'-methoxybiphenyl-4-yl)nicotinonitrile |
| Pyridine-3-boronic acid | 2-Chloro-4-(4-(pyridin-3-yl)phenyl)nicotinonitrile |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction allows for the substitution of the chlorine atom on the phenyl ring with a variety of primary and secondary amines, leading to the synthesis of diverse arylamine derivatives. organic-chemistry.org Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org
The development of specialized ligands has been critical to the broad applicability of the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines with aryl chlorides under relatively mild conditions. wikipedia.orgresearchgate.net This methodology is extensively used in pharmaceutical discovery to introduce amine functionalities, which are prevalent in bioactive molecules. wikipedia.org
Table 2: Representative Products from Buchwald-Hartwig Amination
| Reactant | Product |
| Aniline | 2-Chloro-4-(4-(phenylamino)phenyl)nicotinonitrile |
| Morpholine | 2-Chloro-4-(4-morpholinophenyl)nicotinonitrile |
| Piperidine (B6355638) | 2-Chloro-4-(4-(piperidin-1-yl)phenyl)nicotinonitrile |
Nucleophilic Aromatic Substitution (SNAr):
While palladium-catalyzed reactions are predominant, nucleophilic aromatic substitution (SNAr) can also be a viable, albeit less common, strategy for functionalizing the chlorophenyl ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.org In the case of this compound, the nicotinonitrile ring itself acts as an electron-withdrawing substituent, which may provide some activation, although typically, additional activating groups on the phenyl ring would be required for efficient SNAr.
Iv. Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the key functional groups present in 2-Chloro-4-(4-chlorophenyl)nicotinonitrile.
The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties. The most prominent of these is the stretching vibration of the nitrile group (C≡N). This bond typically exhibits a strong and sharp absorption band in the region of 2220-2240 cm⁻¹.
The aromatic rings give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the pyridine (B92270) and benzene (B151609) rings are observed in the 1400-1600 cm⁻¹ region. The presence of the chloro substituents is indicated by C-Cl stretching vibrations, which typically fall in the range of 1000-1100 cm⁻¹ for aryl chlorides.
While no carbonyl (C=O) or thiocarbonyl (C=S) groups are present in this compound, the spectrum is defined by the vibrations of its chlorophenyl and chloronicotinonitrile components.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220-2240 | Strong, Sharp |
| Aromatic C-H | >3000 | Medium to Weak |
| Aromatic C=C | 1400-1600 | Medium to Strong |
| C-Cl | 1000-1100 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of this compound.
The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the nicotinonitrile and chlorophenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrile group.
The protons on the 4-chlorophenyl ring typically appear as a set of two doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the chlorine atom will be at a different chemical shift from the protons meta to the chlorine, and they will show coupling to each other.
The protons on the nicotinonitrile ring will also resonate in the aromatic region. Their specific chemical shifts and coupling patterns depend on their positions relative to the chlorine and nitrile substituents. For instance, the proton at position 5 of the nicotinonitrile ring would likely appear as a singlet, while the proton at position 6 would be a doublet, coupled to the proton at position 5 if it were present.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Protons on 4-chlorophenyl ring | 7.0 - 8.0 | Doublet |
| Protons on nicotinonitrile ring | 7.5 - 8.5 | Singlet, Doublet |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
The carbon atom of the nitrile group (C≡N) is characteristically found in the δ 115-125 ppm region. The carbon atoms of the aromatic rings will have signals in the δ 120-150 ppm range. The carbons directly bonded to chlorine atoms will experience a downfield shift. The quaternary carbons, such as the one to which the chlorophenyl group is attached and the chlorinated carbon of the nicotinonitrile ring, will also have distinct chemical shifts.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C≡N (Nitrile) | 115 - 125 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-Cl | 130 - 145 |
| Aromatic C-CN | 105 - 115 |
| Aromatic Quaternary Carbons | 140 - 160 |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. D₂O exchange studies are typically used to identify exchangeable protons, such as those in -OH or -NH groups, and would not be applicable to this compound which lacks such protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M, M+2, and M+4 peaks in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern would likely involve the loss of chlorine atoms, the nitrile group, and potentially the cleavage of the bond between the two aromatic rings. This would result in fragment ions that can provide further structural confirmation.
| Ion | Description |
| [M]⁺ | Molecular ion |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-CN]⁺ | Loss of the nitrile group |
| [C₆H₄Cl]⁺ | 4-chlorophenyl cation |
| [C₆H₂ClN₂]⁺ | 2-chloronicotinonitrile cation |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. nih.govyoutube.com For this compound, with a chemical formula of C₁₂H₆Cl₂N₂, the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally measure the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical value. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. youtube.com The presence of two chlorine atoms would also produce a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, further confirming the molecular formula.
**Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₂H₆Cl₂N₂) **
| Ion | Composition | Theoretical m/z | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₁₂H₆³⁵Cl₂N₂ | 247.9962 | 100.0 |
| [M+2]⁺ | C₁₂H₆³⁵Cl³⁷ClN₂ | 249.9933 | 65.0 |
| [M+4]⁺ | C₁₂H₆³⁷Cl₂N₂ | 251.9903 | 10.6 |
This table is generated based on theoretical calculations and awaits experimental verification.
Fragmentation Pattern Analysis for Structural Information
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. nih.gov When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. sigmaaldrich.com
Key expected fragmentation pathways for this molecule would likely involve:
Loss of a chlorine atom: A peak corresponding to the loss of a Cl radical.
Cleavage of the bond between the two aromatic rings: This would generate fragments corresponding to the chlorophenyl cation and the chloro-nicotinonitrile radical, or vice-versa.
Loss of the nitrile group: Fragmentation involving the expulsion of a CN radical.
The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the identity and structure of the compound. youtube.com
X-ray Crystallography
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound would be required. This crystal would be mounted in a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with very high precision.
This analysis would yield a definitive solid-state structure, providing precise bond lengths, bond angles, and torsion angles. While specific data for the title compound is not available, studies on structurally related nicotinonitrile derivatives reveal non-planar conformations due to steric hindrance between the aromatic rings. For instance, the dihedral angle between the pyridine core and the phenyl ring would be a key parameter to determine.
Table 2: Representative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | Data Unavailable |
| b (Å) | Data Unavailable |
| c (Å) | Data Unavailable |
| α (°) | 90 |
| β (°) | Data Unavailable |
| γ (°) | 90 |
| V (ų) | Data Unavailable |
| Z | 4 (typical) |
This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment; specific values for the title compound are not available.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions that stabilize the crystal structure, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds (e.g., C-H···N or C-H···Cl). youtube.comsigmaaldrich.com The packing arrangement can be influenced by interactions such as π–π stacking between the aromatic rings of adjacent molecules. sigmaaldrich.com Understanding these interactions is crucial for comprehending the solid-state properties of the compound. For instance, in related chloro-substituted aromatic compounds, C—H···Cl and π–π stacking interactions are often observed to play significant roles in the crystal packing. youtube.comsigmaaldrich.com
V. Theoretical Chemistry and Computational Studies
Quantum Chemical Calculations
This section would require data from quantum chemical calculations, which provide deep insights into the molecule's behavior at the atomic and electronic levels.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical PropertiesThis part of the article would necessitate findings from TD-DFT calculations, an extension of DFT used to investigate the properties of molecules in their electronically excited states.researchgate.netscience.govThis is crucial for understanding how the molecule interacts with light. The calculations would provide information on vertical excitation energies, oscillator strengths (which relate to the intensity of UV-Vis absorption peaks), and the nature of electronic transitions (e.g., π → π* or n → π*).scirp.org
Reaction Mechanism Elucidation via Computational Methods
This section requires computational studies that model the chemical reactions involving 2-Chloro-4-(4-chlorophenyl)nicotinonitrile to understand how they occur step-by-step.
Energetic Pathways and Transition State AnalysisTo describe the reaction mechanisms, researchers would computationally model the entire reaction coordinate. This involves identifying and calculating the energies of all reactants, intermediates, transition states (TS), and products.
SNAr Pathways : For a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophile replaces the chlorine at the C2 position, computational analysis would verify if the mechanism is a stepwise process involving a stable intermediate (a Meisenheimer complex) or a concerted process. researchgate.netresearchgate.netmasterorganicchemistry.com The calculated activation energies (the energy difference between the reactant and the transition state) would determine the reaction's feasibility and rate. researchgate.net
Without peer-reviewed studies providing this specific computational data for this compound, it is not possible to generate an accurate and factual article that adheres to the provided outline and instructions.
In Silico Prediction and Correlation with Experimental Data
Comprehensive searches of available scientific literature and chemical databases did not yield specific studies that directly correlate in silico predictions with experimental data for the compound This compound . While computational and experimental data exist for structurally related nicotinonitrile derivatives, a direct one-to-one comparison for this specific molecule is not publicly available at this time.
Research in the field of computational chemistry often employs methods like Density Functional Theory (DFT) to predict molecular properties. These theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic characteristics of a molecule. For a meaningful correlation, these in silico predictions must be compared against experimentally determined data, such as that obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy.
For instance, studies on analogous compounds, such as isomers or derivatives with different substitution patterns, have utilized DFT to calculate parameters like bond lengths, bond angles, and vibrational frequencies. These calculated values are then compared with experimental results to validate the computational model. A strong correlation between the predicted and experimental data enhances the reliability of the theoretical model and allows for a deeper understanding of the compound's properties.
Although detailed research findings that directly compare predicted and experimental data for This compound are not available, the general approach for such a study would involve:
Computational Modeling: Building a 3D model of the molecule and optimizing its geometry using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
In Silico Prediction: Calculating various properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and theoretical vibrational spectra (IR and Raman).
Experimental Analysis: Synthesizing and purifying the compound, followed by experimental characterization using techniques like single-crystal X-ray diffraction to determine the precise molecular geometry, and spectroscopic methods (FTIR, NMR) to record its spectral data.
Correlation and Analysis: Creating data tables to compare the theoretically predicted values (e.g., bond lengths, angles, vibrational frequencies) with the experimentally measured values. The level of agreement would then be analyzed to assess the accuracy of the computational method for this particular molecular system.
Without access to published research that has undertaken these steps for This compound , it is not possible to provide the specific data tables and detailed research findings as requested.
Vi. Advanced Applications in Materials Science and Photochemistry
Photophysical Properties and Potential Applications
The photophysical characteristics of nicotinonitrile derivatives, such as their ability to absorb and emit light, are central to their application in materials science. These properties are intrinsically linked to the molecular structure, including the nature and position of substituents on the pyridine (B92270) and phenyl rings.
Nicotinonitrile derivatives are known for their fluorescent properties, which can often be tuned by modifying their chemical structure. This tunability is a key feature for their potential use in various applications.
Studies on related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have shown that these molecules exhibit fluorescence emission. For instance, certain 2-amino-4,6-diphenylnicotinonitrile derivatives display emission maxima in the range of 410-420 nm. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is highly dependent on the molecular structure. For some 2-amino-3-cyanopyridine (B104079) derivatives, quantum yields have been reported to be significant, highlighting their potential as efficient emitters. sciforum.net In another study, pyridine-carbazole acrylonitrile (B1666552) derivatives exhibited fluorescence quantum yields in powder form ranging from 0.006 to 0.14. mdpi.com
Table 1: Illustrative Fluorescence Properties of Related Nicotinonitrile Derivatives (Note: This data is for related compounds and not for 2-Chloro-4-(4-chlorophenyl)nicotinonitrile)
| Compound Family | Emission Maxima (nm) | Quantum Yield (Φf) |
| 2-Amino-4,6-diphenylnicotinonitriles | 410 - 420 | Not specified |
| 2-Amino-3-cyanopyridine derivatives | 350 - 437 | Not specified |
| Pyridine-carbazole acrylonitriles | 540 - 604 | 0.006 - 0.14 |
The fluorescence of nicotinonitrile derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Research on 2-amino-4,6-diphenylnicotinonitriles has demonstrated that changes in solvent can lead to shifts in the emission spectra. mdpi.com For example, increasing the solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition and the difference in dipole moment between the ground and excited states. A study on 2-amino-3-cyanopyridine derivatives showed a shift in fluorescence wavelength from 350 to 437 nm depending on the solvent. sciforum.net This property is indicative of a change in the electronic distribution upon excitation and is a key characteristic for the development of chemical sensors.
The sensitivity of the fluorescence of nicotinonitrile derivatives to their environment makes them promising candidates for fluorescent sensors. For instance, they could potentially be used to probe the polarity of microenvironments in biological systems or to detect the presence of specific analytes that interact with the fluorophore and cause a change in its emission. Research on 2-amino-4,6-diphenylnicotinonitriles has suggested their potential as fluorescent sensors. mdpi.com
For applications in materials science, particularly in electronic devices that can generate heat, the thermal stability of a compound is a critical parameter. Thermogravimetric analysis (TGA) is a common technique used to assess this property. While specific TGA data for This compound is not available in the reviewed literature, studies on other N-heterocyclic compounds provide insights into the expected thermal behavior. For instance, research on N-heterocycle-stabilized iodanes has shown that their thermal stability, with decomposition temperatures ranging from 120 to 270 °C, is influenced by the nature of the heterocyclic ring and its substituents. beilstein-journals.org Similarly, pyranoanthocyanins, another class of heterocyclic compounds, have demonstrated improved thermal stability over their parent anthocyanins. nih.gov It is anticipated that the rigid aromatic structure of This compound would impart it with good thermal stability, a prerequisite for its use in electronic and optical materials.
Fluorescence Characteristics and Tunability
Exploration in Electrical and Optical Materials
The combination of fluorescence and anticipated thermal and chemical stability makes nicotinonitrile derivatives like This compound interesting candidates for incorporation into advanced materials. Their potential applications could span a range of areas, from organic light-emitting diodes (OLEDs) where they might serve as emitters or host materials, to nonlinear optical materials. The specific electronic properties conferred by the chloro and chlorophenyl substituents would play a crucial role in determining their suitability for such applications. However, without experimental data on the electronic and charge-transport properties of This compound , its potential in these areas remains speculative and a subject for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
